
BAY 36-7620
Descripción general
Descripción
BAY 367620 es un compuesto orgánico sintético desarrollado por Bayer AG. Es conocido por su papel como antagonista del receptor metabotrópico de glutamato, específicamente dirigido al receptor metabotrópico de glutamato 1 (receptor mGlu1). Este compuesto ha sido estudiado por sus potenciales aplicaciones terapéuticas en enfermedades del sistema nervioso, incluida la epilepsia .
Aplicaciones Científicas De Investigación
Química: Sirve como una herramienta valiosa para estudiar la estructura y función de los receptores metabotrópicos de glutamato.
Biología: El compuesto se utiliza para investigar el papel de los receptores mGlu1 en la señalización celular y la neurobiología.
Medicina: BAY 367620 ha mostrado promesa en estudios preclínicos para el tratamiento de enfermedades del sistema nervioso, incluida la epilepsia y ciertos tipos de cáncer.
Industria: Las propiedades únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores mGlu1
Mecanismo De Acción
BAY 367620 ejerce sus efectos antagonizando el receptor metabotrópico de glutamato 1 (receptor mGlu1). Este receptor participa en varias vías de señalización celular, incluida la regulación de la liberación de neurotransmisores y la plasticidad sináptica. Al inhibir el receptor mGlu1, BAY 367620 puede modular estas vías, lo que lleva a potenciales efectos terapéuticos en afecciones como la epilepsia y el cáncer. El mecanismo del compuesto involucra el bloqueo de la actividad del receptor, lo que evita los eventos de señalización posteriores que contribuyen a la progresión de la enfermedad .
Análisis Bioquímico
Biochemical Properties
BAY 36-7620 interacts with the mGlu1 receptor, a G-protein-coupled receptor involved in neuronal excitability and synaptic plasticity . As a non-competitive antagonist, this compound binds to an allosteric site on the receptor, which inhibits the receptor’s activity . This interaction with the mGlu1 receptor is crucial for the biochemical effects of this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, it inhibits cell proliferation and induces apoptosis . It also impairs classical conditioning and associated synaptic plasticity in hippocampal neurons . These effects are believed to be mediated through its interaction with the mGlu1 receptor and subsequent modulation of intracellular signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mGlu1 receptor, leading to the inhibition of the receptor’s activity . This results in the modulation of downstream signaling pathways, including the PI3K/Akt/mTOR pathway . The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. Given its role as a mGlu1 receptor antagonist, it is likely to be involved in glutamate signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly described in the literature. As a small molecule, it is likely to be able to diffuse across cell membranes and distribute throughout the body following systemic administration .
Subcellular Localization
Given its role as a mGlu1 receptor antagonist, it is likely to be found in the vicinity of mGlu1 receptors, which are typically located on the cell membrane .
Métodos De Preparación
La síntesis de BAY 367620 implica varios pasos, comenzando con la preparación de la estructura principal. El intermedio clave es la (3aS,6aS)-5-metiliden-3a-(naftalen-2-ilmetil)-1,4,6,6a-tetrahidrociclopenta[c]furan-3-ona. La ruta sintética incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal se sintetiza a través de una serie de reacciones, incluida la ciclización y las modificaciones del grupo funcional.
Introducción del grupo naftalen-2-ilmetil: Este paso implica la adición del grupo naftalen-2-ilmetil a la estructura principal a través de una reacción de sustitución nucleofílica.
Modificaciones finales:
Análisis De Reacciones Químicas
BAY 367620 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes para introducir o modificar grupos funcionales.
Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas para descomponerse en fragmentos más pequeños.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
BAY 367620 es único en su objetivo específico del receptor mGlu1. Los compuestos similares incluyen:
Riluzole: Otro antagonista del receptor mGlu1, pero con propiedades farmacológicas distintas.
LY367385: Un antagonista selectivo del receptor mGlu1 con diferentes características de unión.
CPCCOEt: Un antagonista del receptor mGlu1 con una estructura química y un mecanismo de acción diferentes.
En comparación con estos compuestos, BAY 367620 ofrece ventajas únicas en términos de su potencia y selectividad para el receptor mGlu1, lo que lo convierte en una herramienta valiosa para la investigación y las potenciales aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRWLJKDBYYOG-MJGOQNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232605-26-4 | |
| Record name | BAY-36-7620 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232605264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-36-7620 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P934RSF8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BAY36-7620 acts as a non-competitive antagonist of mGluR1, binding to a site distinct from the glutamate binding site. [] This binding inhibits the receptor's constitutive activity, making BAY36-7620 an inverse agonist. [] The interaction primarily occurs within the transmembrane region of mGluR1, specifically transmembrane helices 4 to 7. [] This binding prevents agonist-induced signaling, leading to a decrease in downstream signaling pathways associated with mGluR1 activation, such as the phosphatidylinositol-calcium second messenger system. []
ANone: The provided research papers do not explicitly discuss stability and formulation strategies for BAY36-7620. Further investigation into these aspects is necessary.
ANone: The development of resistance to BAY36-7620 and potential cross-resistance with other compounds has not been extensively studied in the provided research papers. Further research is needed to understand the long-term effects of mGluR1 inhibition and the potential emergence of resistance.
A: BAY36-7620 represents a significant milestone in mGluR1 research as the first described inverse agonist for this receptor. [] Its discovery enabled further investigation into the role of mGluR1 constitutive activity in various physiological and pathological processes, including cancer development and progression. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


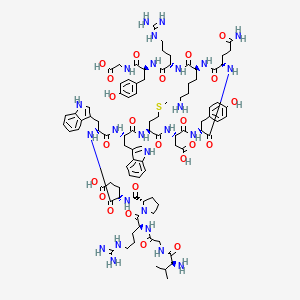
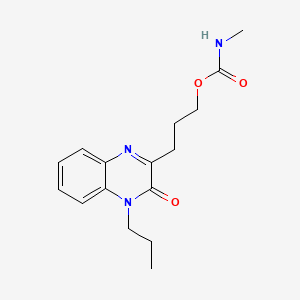
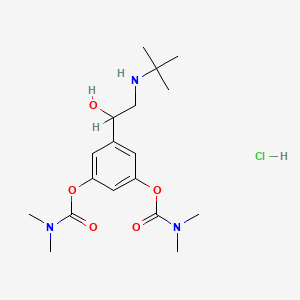

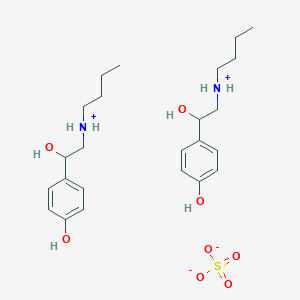

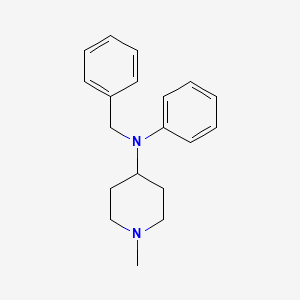
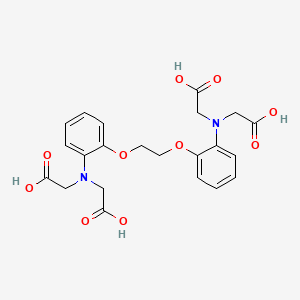
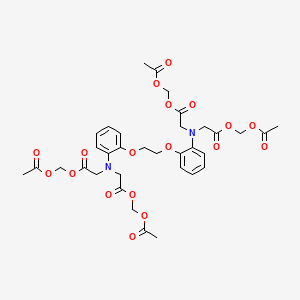
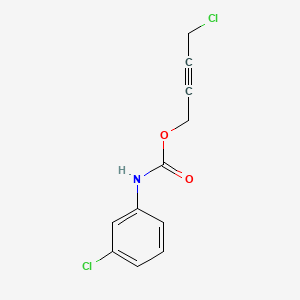
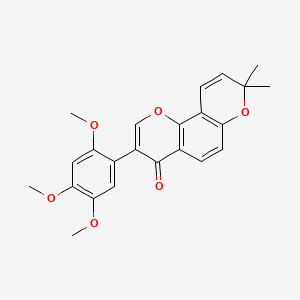

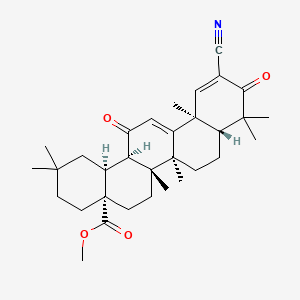
![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)
